DR-4004

Description

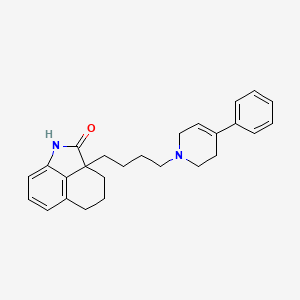

Structure

3D Structure

Propriétés

Numéro CAS |

201608-41-5 |

|---|---|

Formule moléculaire |

C26H30N2O |

Poids moléculaire |

386.5 g/mol |

Nom IUPAC |

2a-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one |

InChI |

InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) |

Clé InChI |

JBQOYPLKTTXLSQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C3C(=CC=C2)NC(=O)C3(C1)CCCCN4CCC(=CC4)C5=CC=CC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo(cd)indol-2(1H)-one DR-4004 DR4004 |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of DR-4004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR-4004, a tetrahydrobenzindole derivative, was initially identified as a high-affinity antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. However, subsequent pharmacological profiling has revealed a more complex mechanism of action, characterized by significant interactions with other monoamine receptors, most notably the dopamine (B1211576) D2 receptor. This guide provides an in-depth analysis of the molecular and in vivo pharmacology of this compound, presenting its receptor binding profile, detailing the experimental protocols used for its characterization, and visualizing its impact on key signaling pathways. The data presented herein are crucial for understanding the compound's polypharmacology and for guiding future research and development efforts.

Receptor Binding Profile and In Vivo Effects

This compound exhibits a broad receptor binding profile, with high affinity for the 5-HT7 and dopamine D2 receptors. The binding affinities for a range of receptors, as determined by competition binding studies, are summarized in Table 1. In vivo studies in conscious rats have demonstrated that this compound elicits dose-dependent physiological changes, including hyperglycemia and hypothermia. The hyperglycemic effect is notably attenuated by the dopamine D2 receptor antagonist raclopride, suggesting a significant contribution of D2 receptor activity to the in vivo effects of this compound[1].

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor | pKi (± S.E.M.) |

| 5-HT7 | 7.3 ± 0.2 |

| Dopamine D2 | High Affinity (≥ 5-HT7) |

| α1-Adrenoceptor | High Affinity (≥ 5-HT7) |

| Histamine H1 | Moderate Affinity (> 5-HT7) |

| α2-Adrenoceptor | Moderate Affinity (> 5-HT7) |

| Dopamine D1 | Low Affinity |

| β-Adrenoceptor | Low Affinity |

| Muscarinic | Low Affinity |

| 5-HT2A/C | Low Affinity |

Note: A quantitative pKi value is only provided for the 5-HT7 receptor in the source material. The affinities for other receptors are described qualitatively.

Table 2: In Vivo Effects of this compound in Conscious Rats

| Dose (mg/kg, i.p.) | Effect on Blood Glucose | Effect on Body Temperature |

| 1 | Dose-dependent Hyperglycemia | Dose-dependent Hypothermia |

| 5 | Dose-dependent Hyperglycemia | Dose-dependent Hypothermia |

| 10 | Dose-dependent Hyperglycemia | Dose-dependent Hypothermia |

Signaling Pathways

The primary mechanism of action of this compound at the molecular level involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. As an antagonist, this compound blocks the constitutive activity of these receptors and the downstream signaling initiated by their endogenous ligands.

Antagonism of the 5-HT7 Receptor

The 5-HT7 receptor is canonically coupled to a Gs alpha subunit, which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By acting as an antagonist, this compound prevents this Gs-mediated signaling cascade.

Caption: Antagonistic action of this compound at the 5-HT7 receptor.

Antagonism of the Dopamine D2 Receptor

In contrast to the 5-HT7 receptor, the dopamine D2 receptor is coupled to a Gi alpha subunit. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an antagonist, this compound blocks this inhibitory signal, which can lead to a relative increase in cAMP levels, particularly in the presence of tonic dopaminergic activity.

Caption: Antagonistic action of this compound at the Dopamine D2 receptor.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the types of experiments described in the source literature.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat hypothalamus) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Incubation:

-

Aliquots of the membrane suspension are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-5-CT for 5-HT7 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

-

The incubation is carried out at a specific temperature for a set period of time to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Physiological Parameters in Conscious Rats

This protocol outlines the general procedure for evaluating the in vivo effects of this compound on blood glucose and body temperature.

Methodology:

-

Animal Acclimation:

-

Male rats are housed under controlled conditions (temperature, light-dark cycle) with ad libitum access to food and water.

-

Animals are acclimated to the experimental procedures to minimize stress-induced physiological changes.

-

-

Drug Administration:

-

This compound is dissolved or suspended in a suitable vehicle (e.g., saline, DMSO).

-

The compound is administered via the intraperitoneal (i.p.) route at various doses (e.g., 1, 5, and 10 mg/kg).

-

A control group receives the vehicle only.

-

-

Measurement of Physiological Parameters:

-

Blood Glucose: Blood samples are collected from the tail vein at baseline and at specified time points after drug administration. Blood glucose levels are measured using a glucometer.

-

Body Temperature: Core body temperature is monitored using a rectal probe at baseline and at regular intervals post-injection.

-

-

Data Analysis:

-

The changes in blood glucose and body temperature from baseline are calculated for each animal.

-

The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug effects compared to the vehicle control group.

-

Conclusion

This compound is a pharmacologically complex molecule with antagonist activity at multiple G-protein coupled receptors. While it was initially characterized as a selective 5-HT7 receptor antagonist, it is now evident that its interactions with the dopamine D2 receptor and other monoamine receptors are significant contributors to its overall pharmacological profile. The in vivo effects of this compound on glycemic control and thermoregulation underscore the importance of its polypharmacology. A thorough understanding of this multifaceted mechanism of action is essential for the interpretation of preclinical and any potential clinical data, and for the rational design of future drug candidates with improved selectivity and therapeutic potential. The experimental approaches detailed in this guide provide a framework for the continued investigation of this compound and other novel psychoactive compounds.

References

DR-4004: A Technical Overview of 5-HT₇ Receptor Binding Affinity and Selectivity

A Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the compound DR-4004, focusing on its binding characteristics at the 5-hydroxytryptamine-7 (5-HT₇) receptor. The document synthesizes available data on its binding affinity, selectivity profile against other receptors, and the experimental methodologies used for these determinations. Additionally, it outlines the key signaling pathways associated with the 5-HT₇ receptor.

Quantitative Data Summary

The following tables summarize the binding affinity of this compound for the 5-HT₇ receptor and its selectivity against a panel of other neurotransmitter receptors.

Table 1: this compound Binding Affinity for the 5-HT₇ Receptor

| Compound | Receptor | Tissue Source | pKi (± S.E.M.) | Reference |

| This compound | 5-HT₇ | Rat Hypothalamic Membranes | 7.3 ± 0.2 | [1] |

Table 2: Selectivity Profile of this compound

This compound has been reported to exhibit poor receptor selectivity.[1] The compound's affinity for other receptors is ranked qualitatively as follows:

| Receptor Target | Relative Binding Affinity |

| Dopamine (B1211576) D₂ | ≥ 5-HT₇ |

| α₁-Adrenoceptor | ≥ 5-HT₇ |

| Histamine H₁ | < 5-HT₇ |

| α₂-Adrenoceptor | < 5-HT₇ |

| Dopamine D₁ | << 5-HT₇ |

| β-Adrenoceptor | <<< 5-HT₇ |

| Muscarinic Receptors | <<< 5-HT₇ |

| 5-HT₂A/C Receptors | <<< 5-HT₇ |

Note: This qualitative ranking is based on competition binding studies.[1]

Experimental Protocols

The binding affinity and selectivity of this compound were determined using radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat hypothalamus) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[2]

-

The homogenate is centrifuged at low speed to remove large debris.[2]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[2]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[2]

-

Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.[2][3]

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.[2]

-

Each well contains the membrane preparation, a fixed concentration of a suitable radioligand for the 5-HT₇ receptor (e.g., [³H]5-CT), and varying concentrations of the unlabeled test compound (this compound).[2][4]

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.[3]

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[2]

-

The radioactivity retained on the filters is measured using a scintillation counter.[2]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Signaling Pathways and Experimental Workflows

The 5-HT₇ receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways.[5][6]

5-HT₇ Receptor Signaling Pathways

The activation of the 5-HT₇ receptor by an agonist like serotonin (B10506) (5-HT) initiates two main signaling cascades: the canonical Gs-protein pathway and the non-canonical G₁₂-protein pathway.

Caption: 5-HT₇ receptor canonical (Gs) and non-canonical (G₁₂) signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound.

References

- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

DR-4004: A Technical Whitepaper on its Dopamine D₂ Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR-4004, a tetrahydrobenzindole derivative, was initially identified as a selective antagonist for the 5-hydroxytryptamine₇ (5-HT₇) receptor. However, subsequent pharmacological profiling has revealed that this compound possesses significant functional activity at the dopamine (B1211576) D₂ receptor, with an affinity that is comparable to or greater than its affinity for the 5-HT₇ receptor. This lack of selectivity has important implications for its use as a research tool and for any potential therapeutic development. In vivo studies have demonstrated that some of the physiological effects of this compound, such as hyperglycemia, are mediated through its interaction with the dopamine D₂ receptor. This document provides a comprehensive overview of the available data on the D₂ receptor activity of this compound, including its binding profile and functional effects, and outlines the experimental methodologies used in its characterization.

Introduction

The dopamine D₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective ligands for the D₂ receptor is therefore of significant interest in neuroscience research and drug discovery. This compound emerged from a search for selective 5-HT₇ receptor antagonists. While it exhibits high affinity for the 5-HT₇ receptor, further investigation has unveiled a more complex pharmacological profile, with notable activity at the dopamine D₂ receptor. This guide synthesizes the current understanding of this compound's interaction with the D₂ receptor.

Quantitative Pharmacological Data

The affinity of this compound for the dopamine D₂ receptor has been characterized through competitive binding studies. While a specific equilibrium dissociation constant (Kᵢ) for the D₂ receptor is not explicitly stated in the available literature, its affinity has been reported to be greater than or equal to its affinity for the 5-HT₇ receptor.[1] For the 5-HT₇ receptor, a pKᵢ value has been determined, which can be used to infer the approximate affinity range for the D₂ receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor | pKᵢ (± S.E.M.) | Approximate Kᵢ (nM) |

| 5-HT₇ | 7.3 ± 0.2[1] | ~50 |

| Dopamine D₂ | ≥ 7.3[1] | ≤ 50 |

Note: The pKᵢ for the dopamine D₂ receptor is inferred from the statement that its affinity is greater than or equal to that for the 5-HT₇ receptor.

Experimental Protocols

Radioligand Competition Binding Assay

The affinity of this compound for the dopamine D₂ receptor was determined using a competitive radioligand binding assay. While the specific details of the protocol used for this compound are not fully available, a general methodology for such an assay is outlined below.

Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound) for the dopamine D₂ receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

-

Tissue Preparation: Membranes from a cell line expressing the human dopamine D₂ receptor or from a brain region rich in D₂ receptors (e.g., striatum).

-

Radioligand: A high-affinity D₂ receptor antagonist or agonist radiolabeled with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) (e.g., [³H]spiperone or [³H]raclopride).

-

Test Compound: this compound.

-

Reference Compound: A known D₂ receptor ligand for determination of non-specific binding (e.g., haloperidol (B65202) or unlabeled spiperone).

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a series of tubes, add a constant concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

References

DR-4004 Off-Target Binding Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information regarding the off-target binding profile of DR-4004, a putative 5-hydroxytryptamine-7 (5-HT₇) receptor antagonist. The information presented herein is intended to assist researchers and drug development professionals in understanding the selectivity and potential polypharmacology of this compound.

Executive Summary

This compound, while demonstrating high affinity for the 5-HT₇ receptor, exhibits significant off-target binding to several other monoaminergic receptors. Competition binding studies have revealed a notable affinity for dopamine (B1211576) D₂ and α₁-adrenergic receptors, with binding affinity equal to or greater than its affinity for the 5-HT₇ receptor.[1] This lack of selectivity suggests the potential for a complex pharmacological profile with possible implications for both efficacy and adverse effects. This document summarizes the known binding affinities, provides a generalized experimental protocol for assessing such interactions, and visualizes the key concepts. No publicly available data from kinase panel screening for this compound has been identified.

Off-Target Binding Affinity

The following table summarizes the known off-target binding profile of this compound based on competition binding studies. It is important to note that while a qualitative and rank-order affinity profile has been published, specific quantitative inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for the off-target interactions are not available in the public domain at this time.

| Target Receptor | Binding Affinity (pKᵢ) | Relative Affinity Profile |

| Primary Target | ||

| 5-HT₇ | 7.3 ± 0.2[1] | ≥ Dopamine D₂, α₁-Adrenoceptor[1] |

| Off-Targets | ||

| Dopamine D₂ | Data not available | ≥ 5-HT₇[1] |

| α₁-Adrenoceptor | Data not available | ≥ 5-HT₇[1] |

| Histamine H₁ | Data not available | < 5-HT₇[1] |

| α₂-Adrenoceptor | Data not available | < 5-HT₇[1] |

| Dopamine D₁ | Data not available | < α₂-Adrenoceptor[1] |

| β-Adrenoceptor | Data not available | < Dopamine D₁[1] |

| Muscarinic Receptors | Data not available | < Dopamine D₁[1] |

| 5-HT₂ₐ/₂c Receptors | Data not available | < Dopamine D₁[1] |

Experimental Protocols

While the specific, detailed protocol used for generating the this compound binding data is not fully available, a generalized methodology for a competition radioligand binding assay is described below. This protocol is based on standard practices in the field.

General Competition Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Tissues or cells expressing the target receptors (e.g., rat hypothalamic membranes for 5-HT₇) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes.

-

The pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a specific radioligand for the target receptor (e.g., [³H]5-CT for 5-HT₇).

-

A range of concentrations of the unlabeled competitor compound (this compound).

-

The membrane preparation.

-

Assay buffer.

-

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor (this compound).

-

The IC₅₀ value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

The following diagrams illustrate the conceptual frameworks relevant to the off-target binding profile of this compound.

Caption: Binding profile of this compound to its primary and off-target receptors.

Caption: Generalized workflow for a competition radioligand binding assay.

References

Unveiling the Pharmacological Profile of DR-4004: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

DR-4004 has emerged as a noteworthy compound in pharmacological research due to its interaction with key neurotransmitter systems. Initially identified as a putative antagonist of the 5-hydroxytryptamine-7 (5-HT₇) receptor, further investigation has revealed a more complex pharmacological profile, notably including functional activity at the dopamine (B1211576) D₂ receptor.[1][2] This technical guide provides a comprehensive analysis of the currently available data on the pharmacological properties of this compound, focusing on its receptor binding affinity, observed in vivo effects, and the associated signaling pathways.

Receptor Binding Affinity

Competition binding studies have been instrumental in characterizing the interaction of this compound with various receptors. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby providing an indication of its binding affinity. The affinity is often expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

This compound exhibits a notable affinity for the 5-HT₇ receptor. However, it displays poor receptor selectivity, with significant binding to other receptors as well.[1]

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor | Binding Affinity (pKi) |

| 5-HT₇ | 8.67[3] |

| Dopamine D₂ | High (affinity greater than or equal to 5-HT₇)[1] |

| α₁-Adrenoceptor | High (affinity greater than or equal to 5-HT₇)[1] |

| Histamine H₁ | Moderate (affinity less than 5-HT₇)[1] |

| α₂-Adrenoceptor | Moderate (affinity less than 5-HT₇)[1] |

| Dopamine D₁ | Low (affinity less than Histamine H₁ and α₂-Adrenoceptor)[1] |

| β-Adrenoceptor | Low (affinity less than Dopamine D₁)[1] |

| Muscarinic Receptors | Low (affinity less than Dopamine D₁)[1] |

| 5-HT₂A/C Receptors | Low (affinity less than Dopamine D₁)[1] |

In Vivo Pharmacological Effects

Studies in conscious rats have demonstrated that intraperitoneal (i.p.) administration of this compound elicits distinct physiological responses in a dose-dependent manner.

Table 2: In Vivo Effects of this compound in Rats

| Effect | Doses Administered (i.p.) | Observation |

| Hyperglycemia | 1, 5, or 10 mg/kg | Dose-dependent increase in blood glucose levels. This effect was diminished by the dopamine D₂ receptor antagonist, raclopride.[1] |

| Hypothermia | 1, 5, or 10 mg/kg | Dose-dependent decrease in body temperature.[1] |

These findings suggest that the in vivo activity of this compound is a composite of its effects on both the 5-HT₇ and dopamine D₂ receptors. The mitigation of hyperglycemia by a D₂ antagonist strongly indicates the involvement of this receptor in the observed metabolic changes.[1]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with the signaling cascades of the 5-HT₇ and dopamine D₂ receptors.

5-HT₇ Receptor Signaling Pathway

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Dopamine D₂ Receptor Signaling Pathway

The dopamine D₂ receptor, another GPCR, is coupled to the Gi alpha subunit. Activation of the D₂ receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of PKA and its downstream signaling events.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available in their entirety. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Competition Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor.

-

Preparation of Materials:

-

Cell membranes expressing the receptor of interest (e.g., from rat hypothalamus).

-

A radiolabeled ligand known to bind specifically to the receptor.

-

A series of dilutions of the unlabeled test compound (this compound).

-

Assay buffer.

-

-

Assay Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

In Vivo Assessment of Hyperglycemia and Hypothermia in Rats (General Protocol)

These experiments are designed to evaluate the physiological effects of a test compound in a living organism.

-

Animal Preparation:

-

Acclimate male rats to the laboratory conditions.

-

Fast the animals overnight before the experiment to establish baseline blood glucose levels.

-

-

Drug Administration:

-

Administer this compound or a vehicle control via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg).

-

-

Data Collection:

-

Hyperglycemia: Collect blood samples from the tail vein at specific time points after drug administration. Measure blood glucose levels using a glucometer.

-

Hypothermia: Measure core body temperature using a rectal probe at specific time points after drug administration.

-

-

Data Analysis:

-

Compare the changes in blood glucose and body temperature in the this compound treated groups to the vehicle-treated control group.

-

Analyze the data for dose-dependent effects.

-

Pharmacokinetics and Toxicology

As of the latest available information, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) and the toxicological profile of this compound have not been extensively published. Further research is required to fully characterize these critical aspects of its pharmacological profile.

Conclusion

This compound is a compound with a dual action, functioning as a potent antagonist at the 5-HT₇ receptor and also exhibiting functional activity at the dopamine D₂ receptor. Its in vivo effects on glucose metabolism and thermoregulation appear to be a consequence of this mixed pharmacology. While its receptor binding profile and some of its physiological effects have been characterized, a comprehensive understanding of its pharmacokinetics and toxicology remains to be elucidated. Further research into these areas is essential for any potential therapeutic development of this compound or its analogs.

References

DR-4004: A Technical Guide for Investigating Serotonergic and Dopaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR-4004, a tetrahydrobenzindole derivative, has been identified as a potent ligand for the serotonin (B10506) 7 (5-HT7) receptor.[1] Initially explored for its high affinity to this receptor, subsequent research has revealed a more complex pharmacological profile, indicating significant interactions with other monoaminergic receptors. This guide provides a comprehensive overview of this compound, summarizing its binding characteristics, in vivo effects, and the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary details to effectively utilize this compound as a tool for studying the intricate interplay of serotonergic and dopaminergic systems.

Core Compound Profile

Chemical Name: 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one

Primary Target: 5-HT7 Receptor Antagonist

Quantitative Data: Receptor Binding Profile

The following table summarizes the known binding affinities of this compound for various neurotransmitter receptors. It is important to note that while a specific pKi value for the 5-HT7 receptor is available, the affinities for other receptors are described in relation to the 5-HT7 receptor affinity.

| Receptor | pKi | Ki (nM) | Relative Affinity | Species | Tissue Source |

| 5-HT7 | 7.3 ± 0.2 | ~50 | - | Rat | Hypothalamic Membranes[1] |

| Dopamine (B1211576) D2 | - | - | ≥ 5-HT7 | Rat | -[1] |

| α1-Adrenoceptor | - | - | ≥ 5-HT7 | Rat | -[1] |

| Histamine H1 | - | - | < 5-HT7 | Rat | -[1] |

| α2-Adrenoceptor | - | - | < 5-HT7 | Rat | -[1] |

| Dopamine D1 | - | - | < Histamine H1 / α2-Adrenoceptor | Rat | -[1] |

| β-Adrenoceptor | - | - | < Dopamine D1 | Rat | -[1] |

| Muscarinic | - | - | < Dopamine D1 | Rat | -[1] |

| 5-HT2A/C | - | - | < Dopamine D1 | Rat | -[1] |

Note: The relative affinity data indicates that this compound has poor receptor selectivity.[1]

In Vivo Studies: Hyperglycemia and Hypothermia in Rats

Intraperitoneal (i.p.) administration of this compound to conscious rats has been shown to induce dose-dependent hyperglycemia and hypothermia.[1]

| Dose (mg/kg, i.p.) | Observed Effects |

| 1, 5, 10 | Dose-dependent hyperglycemia and hypothermia.[1] |

Notably, the hyperglycemic effect of this compound was attenuated by the dopamine D2 receptor antagonist, raclopride, suggesting a significant contribution of D2 receptor activity to this in vivo effect.[1] In contrast, another 5-HT7 receptor antagonist, SB-269970, induced hypothermia but not hyperglycemia, further implicating non-5-HT7 receptor activity in the metabolic effects of this compound.[1]

Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the 5-HT7 receptor in rat hypothalamic membranes.

Materials:

-

Rat hypothalamic tissue

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]5-CT or [³H]LSD)

-

This compound (or other competing ligand) at various concentrations

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hypothalamic tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the incubation buffer.

-

Binding Assay: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining total binding, omit the competing ligand. For determining non-specific binding, include a high concentration of a known 5-HT7 ligand (e.g., unlabeled 5-CT).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Hyperglycemia and Hypothermia in Rats

This protocol outlines a general procedure for evaluating the effects of a test compound like this compound on blood glucose and body temperature in rats.

Materials:

-

Male Wistar rats (or other suitable strain)

-

This compound solution for i.p. injection

-

Vehicle control solution

-

Glucometer and test strips

-

Rectal thermometer or other suitable temperature probe

-

Warming pads (for hypothermia recovery)

Procedure:

-

Acclimation: Acclimate rats to the experimental conditions, including handling and the injection procedure, for several days before the experiment.

-

Baseline Measurements: On the day of the experiment, record the baseline body temperature and blood glucose levels of each rat. For blood glucose, a small drop of blood can be obtained from the tail vein.

-

Drug Administration: Administer this compound (at doses of 1, 5, or 10 mg/kg) or vehicle control via intraperitoneal injection.

-

Post-Dosing Measurements: At specified time points after injection (e.g., 30, 60, 90, 120 minutes), measure and record the body temperature and blood glucose levels of each rat.

-

Monitoring: Continuously monitor the animals for any signs of distress. Provide supportive care, such as warming pads, if severe hypothermia occurs.

-

Data Analysis: Compare the changes in blood glucose and body temperature between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with the 5-HT7 and dopamine D2 receptors, each coupled to distinct intracellular signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal function.

Caption: 5-HT7 Receptor Gs-alpha signaling pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a GPCR that couples to Gi alpha subunits. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This has downstream effects that are often opposing to those of Gs-coupled receptors. This compound's antagonist activity at this receptor would block these inhibitory effects.

References

Investigating the Role of 5-HT₇ Receptors: A Technical Guide to Utilizing DR-4004

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the compound DR-4004 as a tool to investigate the physiological and pathological roles of the 5-hydroxytryptamine-7 (5-HT₇) receptor. This document outlines the pharmacological properties of this compound, details its lack of selectivity, and provides established experimental protocols for its use in in vitro assays. Furthermore, it visualizes the key signaling pathways of the 5-HT₇ receptor and presents a typical experimental workflow for characterizing a novel ligand at this receptor.

Introduction to the 5-HT₇ Receptor

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter serotonin.[1] It is predominantly coupled to Gs alpha-subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Additionally, the 5-HT₇ receptor can couple to G₁₂ proteins, which activate the Rho family of small GTPases, influencing cellular morphology and development.[2] These receptors are widely expressed in the central nervous system, including the hippocampus, thalamus, and cortex, as well as in peripheral tissues such as the gastrointestinal tract and blood vessels.[1] Their diverse localization implicates them in a variety of physiological processes, including learning and memory, circadian rhythms, thermoregulation, and mood regulation.

This compound: A Non-selective 5-HT₇ Receptor Antagonist

This compound, with the chemical name 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, was initially identified as a potent antagonist of the 5-HT₇ receptor.[3] However, subsequent studies have revealed that this compound exhibits a poor selectivity profile, displaying significant affinity for other receptors, most notably the dopamine (B1211576) D₂ and α₁-adrenergic receptors.[3] This lack of selectivity is a critical consideration for researchers, as the observed in vivo effects of this compound may not be solely attributable to its action on 5-HT₇ receptors. For instance, the hyperglycemia and hypothermia observed in rats following this compound administration are thought to be at least partially mediated by its activity at dopamine D₂ receptors.[3]

Quantitative Data: Binding Affinity Profile of this compound

The following table summarizes the binding affinities of this compound for the 5-HT₇ receptor and several key off-target receptors. This data highlights the compound's non-selective nature.

| Receptor | pKi (± S.E.M.) | Reference |

| 5-HT₇ | 7.3 ± 0.2 | [3] |

| Dopamine D₂ | ≥ 5-HT₇ affinity | [3] |

| α₁-Adrenoceptor | ≥ 5-HT₇ affinity | [3] |

| Histamine H₁ | > Dopamine D₁ affinity | [3] |

| α₂-Adrenoceptor | > Dopamine D₁ affinity | [3] |

| Dopamine D₁ | > β-Adrenoceptor affinity | [3] |

| β-Adrenoceptor | > Muscarinic & 5-HT₂A/C affinity | [3] |

| Muscarinic | Lower Affinity | [3] |

| 5-HT₂A/C | Lower Affinity | [3] |

Signaling Pathways of the 5-HT₇ Receptor

The 5-HT₇ receptor mediates its downstream effects through two primary signaling cascades, as depicted in the diagrams below.

References

- 1. GPCR compounds identification and pharmacological characterization with GTP Gi binding assay | Revvity [revvity.com]

- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

DR-4004's effects on intracellular signaling pathways

An In-depth Technical Guide on the Intracellular Signaling Effects of DR-4004

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, is a pharmacological agent with significant affinity for multiple neurotransmitter receptors.[1] Primarily characterized as a potent antagonist of the serotonin (B10506) 5-HT7 receptor, it also exhibits functional activity at the dopamine (B1211576) D2 receptor, among others.[1] This technical guide provides a comprehensive overview of the effects of this compound on key intracellular signaling pathways, supported by available quantitative data, detailed experimental methodologies, and visual diagrams to elucidate its mechanisms of action.

Core Pharmacological Profile of this compound

This compound has been evaluated for its binding affinity across a range of receptors. Competition binding studies have revealed a complex pharmacological profile, indicating that while it has a high affinity for the 5-HT7 receptor, it is not highly selective.[1] Its activity at the dopamine D2 receptor, in particular, appears to contribute to its in vivo physiological effects.[1]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the known binding affinities of this compound. This data is crucial for understanding its potential effects at a cellular level.

| Receptor Target | Binding Affinity (pKi) | Species | Reference |

| 5-HT7 Receptor | 7.3 ± 0.2 | Rat | [1] |

| Dopamine D2 Receptor | High (Comparable to 5-HT7) | Rat | [1] |

| α1-Adrenoceptor | High (Comparable to 5-HT7) | Rat | [1] |

| Histamine H1 Receptor | Moderate | Rat | [1] |

| α2-Adrenoceptor | Moderate | Rat | [1] |

| Dopamine D1 Receptor | Lower | Rat | [1] |

| β-Adrenoceptor | Low | Rat | [1] |

| Muscarinic Receptors | Low | Rat | [1] |

| 5-HT2A/C Receptors | Low | Rat | [1] |

Effects on 5-HT7 Receptor-Mediated Signaling Pathways

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] As an antagonist, this compound is expected to block these downstream effects when the receptor is stimulated by an agonist like serotonin.

The Canonical Gs-cAMP-PKA Pathway

Stimulation of the 5-HT7 receptor typically initiates a cascade of events beginning with the activation of a stimulatory G protein (Gs).[3] This, in turn, activates adenylyl cyclase, which synthesizes cAMP.[2][4] The elevated cAMP levels then activate Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the neuroprotective extracellular signal-regulated kinases (ERK) and Akt (protein kinase B) pathways.[2][4][5]

By acting as an antagonist, this compound would inhibit the serotonin-induced activation of this pathway, thereby preventing the downstream activation of PKA, ERK, and Akt.

The Non-Canonical G12-Rho Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 protein to activate small GTPases of the Rho family.[2][4] This pathway is involved in morphological changes in neurons, such as the formation of dendritic spines and neurite outgrowth, through downstream effectors like ERK and Cdk5.[2][4] As an antagonist, this compound would also be expected to block these G12-mediated effects.

Effects on Dopamine D2 Receptor-Mediated Signaling Pathways

The dopamine D2 receptor is a GPCR that canonically couples to inhibitory G proteins (Gi/o).[6] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7][8] The functional activity of this compound at the D2 receptor suggests it modulates this pathway, although its precise agonist or antagonist nature in this context requires further elucidation. In vivo studies have shown that some effects of this compound are mitigated by a D2 receptor antagonist, suggesting a potential agonistic or partial agonistic role for this compound at this receptor.[1]

The Gi/o-cAMP Pathway

Upon activation by an agonist, the D2 receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase.[7][8] This leads to a reduction in cAMP levels and consequently, a decrease in the activity of cAMP-dependent pathways.[7] If this compound acts as an agonist at the D2 receptor, it would mimic the effects of dopamine, leading to an inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the research of this compound's effects on intracellular signaling.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT7 and D2 receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]5-CT for 5-HT7, [3H]spiperone for D2).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the effect of a compound on adenylyl cyclase activity.

-

Objective: To determine if this compound acts as an antagonist at the 5-HT7 receptor and to characterize its functional activity at the D2 receptor by measuring changes in cAMP levels.

-

Materials:

-

Whole cells expressing the receptor of interest.

-

Agonist for the receptor (e.g., serotonin for 5-HT7, dopamine for D2).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Procedure:

-

Pre-incubate the cells with this compound for a specified time.

-

Stimulate the cells with the receptor agonist.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercial assay kit.

-

For antagonist activity at 5-HT7, this compound should inhibit the agonist-induced increase in cAMP.

-

For activity at D2, the effect of this compound on agonist-induced decrease in cAMP would be measured.

-

Western Blot for Phosphorylated ERK/Akt

This technique is used to measure the activation of downstream signaling proteins.

-

Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt.

-

Materials:

-

Cells treated with agonist and/or this compound.

-

Lysis buffer.

-

Primary antibodies specific for phosphorylated and total ERK and Akt.

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells as required and then lyse to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against phosphorylated and total ERK/Akt.

-

Wash and then probe with the secondary antibody.

-

Add the chemiluminescent substrate and capture the signal with an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

Conclusion

This compound is a multi-target pharmacological agent with primary antagonistic effects on the 5-HT7 receptor and functional activity at the dopamine D2 receptor. Its impact on intracellular signaling is complex, primarily involving the modulation of cAMP-dependent pathways. As a 5-HT7 antagonist, it is predicted to inhibit the Gs-cAMP-PKA cascade and the G12-Rho pathway. Its activity at the D2 receptor suggests a modulation of the Gi/o-mediated inhibition of cAMP production. Further research is required to fully elucidate the downstream consequences of this compound's activity at the D2 receptor and to explore its effects on other potential signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations, which are essential for understanding the full therapeutic potential and off-target effects of this compound.

References

- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 4. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. estheradams.com [estheradams.com]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of DR-4004

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR-4004 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known biological activity of this compound. Detailed information on its primary target, the 5-HT7 receptor, and its associated signaling pathways is also presented. While the seminal work by Kikuchi et al. in the Journal of Medicinal Chemistry (1999) describes the initial synthesis of this compound, the detailed experimental protocol from this primary source could not be retrieved for inclusion in this guide.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2A-(4-(3,6-DIHYDRO-4-PHENYL-1(2H)-PYRIDINYL)BUTYL)-2A,3,4,5-TETRAHYDRO-BENZ(CD)INDOL-2(1H)-ONE, is a complex heterocyclic molecule.[1] Its structure is characterized by a tetrahydrobenzindole core linked via a butyl chain to a tetrahydropyridine (B1245486) moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀N₂O | [1] |

| Molecular Weight | 386.53 g/mol | [1] |

| CAS Number | 201608-41-5 | |

| SMILES | c1ccc(cc1)C2=CCN(CCCCC34CCCc5cccc(c53)NC4=O)CC2 | [1] |

| InChI | InChI=1S/C26H30N2O/c29-25-26(16-7-11-22-10-6-12-23(27-25)24(22)26)15-4-5-17-28-18-13-21(14-19-28)20-8-2-1-3-9-20/h1-3,6,8-10,12-13H,4-5,7,11,14-19H2,(H,27,29) | [1] |

Synthesis

The synthesis of this compound was first reported by Kikuchi et al. in 1999. Unfortunately, a detailed, step-by-step experimental protocol from this primary literature could not be accessed for this guide. The synthesis would likely involve a multi-step sequence to construct the tetrahydrobenzindole and tetrahydropyridine ring systems and subsequently couple them via the butyl linker.

Biological Activity and Receptor Affinity

This compound is a potent antagonist of the 5-HT7 receptor, with a reported pKi of 8.67. It exhibits greater than 50-fold selectivity for the 5-HT7 receptor over the 5-HT2 receptor and other serotonin (B10506) receptor subtypes. However, further studies have indicated that this compound also possesses significant affinity for the dopamine (B1211576) D2 receptor and the α1-adrenoceptor, suggesting it is not entirely selective for the 5-HT7 receptor.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Affinity (pKi) | Notes |

| 5-HT7 | 8.67 | High affinity |

| Dopamine D2 | High affinity | Comparable to or greater than 5-HT7 |

| α1-Adrenoceptor | High affinity | Comparable to or greater than 5-HT7 |

| Histamine H1 | Moderate affinity | Lower than 5-HT7, D2, and α1 |

| α2-Adrenoceptor | Moderate affinity | Lower than 5-HT7, D2, and α1 |

| Dopamine D1 | Low affinity | |

| β-Adrenoceptor | Low affinity | |

| Muscarinic Receptors | Low affinity | |

| 5-HT2A/C | Low affinity |

Signaling Pathways

As an antagonist, this compound blocks the downstream signaling initiated by the activation of the 5-HT7 receptor by its endogenous ligand, serotonin. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). The 5-HT7 receptor can also couple to other G proteins, such as G12, initiating alternative signaling cascades.

Below are diagrams illustrating the canonical 5-HT7 receptor signaling pathway and a simplified representation of how an antagonist like this compound would modulate this pathway.

References

In Vitro Characterization of DR-4004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR-4004 is a synthetic compound initially identified as a potent antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. However, subsequent in vitro characterization has revealed a more complex pharmacological profile, indicating significant interactions with other monoamine receptors, most notably the dopamine (B1211576) D2 receptor. This technical guide provides a comprehensive overview of the in vitro properties of this compound, summarizing its binding affinity, selectivity, and functional activity. Detailed experimental methodologies for the key assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Pharmacological Profile of this compound

This compound, chemically known as 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one, was first described as a highly selective antagonist for the 5-HT7 receptor.[1] While it demonstrates high affinity for the 5-HT7 receptor, further studies have indicated that this compound possesses a broader receptor interaction profile.[1]

Receptor Binding Affinity

Competition binding studies have been employed to determine the affinity of this compound for a range of neurotransmitter receptors. The binding affinity is typically expressed as the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Initial reports suggested a high degree of selectivity for the 5-HT7 receptor. However, a more comprehensive analysis revealed that this compound also binds with high affinity to the dopamine D2 receptor and the α1-adrenoceptor.[1] Its affinity for these receptors is comparable to or even greater than its affinity for the 5-HT7 receptor.[1] The compound shows moderate affinity for the histamine (B1213489) H1 and α2-adrenoceptors, and weaker affinity for the dopamine D1, β-adrenoceptor, muscarinic, and 5-HT2A/C receptors.[1]

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor | pKi (± S.E.M.) |

| 5-HT7 | 7.3 ± 0.2 |

| Dopamine D2 | ≥ 5-HT7 affinity |

| α1-Adrenoceptor | ≥ 5-HT7 affinity |

| Histamine H1 | < 5-HT7 affinity |

| α2-Adrenoceptor | < 5-HT7 affinity |

| Dopamine D1 | << 5-HT7 affinity |

| β-Adrenoceptor | << 5-HT7 affinity |

| Muscarinic Receptors | << 5-HT7 affinity |

| 5-HT2A/C Receptors | << 5-HT7 affinity |

Source: Data compiled from Eur J Pharmacol. 2002 Aug 2;449(1-2):105-11.[1]

Functional Activity

The in vitro functional activity of this compound is consistent with its binding profile. While initially characterized as a 5-HT7 receptor antagonist, its significant affinity for the dopamine D2 receptor suggests it may also exhibit functional activity at this receptor.[1] In vivo studies have shown effects that are attenuated by a D2 receptor antagonist, supporting the in vitro finding of D2 receptor engagement.[1]

Experimental Protocols

The following sections detail the general methodologies for the key in vitro assays used to characterize compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays involve the competition between a labeled radioligand and an unlabeled test compound (e.g., this compound) for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from rat hypothalamus or recombinant cell lines).

-

Radioligand specific for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors).

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells containing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR). For receptors coupled to adenylyl cyclase, such as the 5-HT7 (Gs-coupled) and dopamine D2 (Gi-coupled) receptors, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a common method.

Objective: To determine the functional effect of this compound on 5-HT7 and dopamine D2 receptor signaling.

Materials:

-

Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Agonist for the target receptor.

-

This compound at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor in appropriate multi-well plates.

-

Antagonist Assay: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known agonist for the receptor to stimulate the signaling cascade. For Gi-coupled receptors, adenylyl cyclase is often pre-stimulated with forskolin (B1673556) to measure the inhibitory effect of the agonist.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism.

Signaling Pathways

This compound's pharmacological profile indicates its interaction with at least two major G-protein coupled receptor signaling pathways: the 5-HT7 receptor pathway and the dopamine D2 receptor pathway.

5-HT7 Receptor Signaling

The 5-HT7 receptor is canonically coupled to a Gs protein.[2] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[2] A non-canonical pathway involving coupling to G12 and subsequent activation of Rho GTPases has also been described.[2]

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is primarily coupled to a Gi/o protein.[3] Activation of this pathway inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] D2 receptors can also signal through β-arrestin-dependent pathways and modulate other effectors such as ion channels and the MAPK/ERK pathway.

Conclusion

The in vitro characterization of this compound reveals it to be a compound with high affinity for the 5-HT7 receptor, but with notable and functionally relevant affinity for the dopamine D2 and α1-adrenergic receptors. This lack of selectivity is a critical consideration for its use as a pharmacological tool and for any potential therapeutic development. The provided experimental frameworks and signaling pathway diagrams offer a foundational understanding for researchers working with this compound and similar compounds, emphasizing the importance of a comprehensive in vitro profiling to elucidate the full spectrum of a molecule's biological activity. Further investigation into the functional consequences of its interactions with multiple receptor systems is warranted to fully understand its pharmacological effects.

References

- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

DR-4004: A Technical Guide for Neuroscience Researchers

An In-depth Technical Guide on the Core Properties of DR-4004 for Researchers, Scientists, and Drug Development Professionals.

This compound is a synthetic compound that has garnered attention in neuroscience research primarily for its interaction with serotonin (B10506) receptors. Initially identified as a potent and selective antagonist for the 5-HT₇ receptor, further investigation has revealed a more complex pharmacological profile, indicating activity at other neurotransmitter receptors as well. This guide provides a comprehensive overview of the technical details of this compound, including its receptor binding profile, known signaling pathways, and detailed experimental methodologies for its study.

Data Presentation

The following tables summarize the available quantitative data on this compound's receptor binding affinity.

| Receptor | Binding Affinity (pKi) | Species | Reference |

| 5-HT₇ | 7.3 ± 0.2 | Rat | [1] |

| 5-HT₇ | 8.67 | Not Specified | [2] |

Note: Conflicting data exists for the 5-HT₇ receptor affinity. The pKi of 7.3 is from a peer-reviewed publication detailing in vivo experiments, while a pKi of 8.67 is reported by a commercial vendor.[1][2]

Receptor Selectivity Profile (in descending order of affinity): [1] Dopamine (B1211576) D₂ receptor, α₁-adrenoceptor ≥ 5-HT₇ receptor > Histamine H₁ receptor, α₂-adrenoceptor > Dopamine D₁ receptor > β-adrenoceptor, Muscarinic and 5-HT₂A/C receptors.

Core Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with multiple G-protein coupled receptors (GPCRs). The two primary targets with characterized signaling pathways relevant to neuroscience are the 5-HT₇ and Dopamine D₂ receptors.

5-HT₇ Receptor Signaling

The 5-HT₇ receptor is coupled to two main G-protein signaling cascades: Gαs and Gα₁₂. As an antagonist, this compound would be expected to inhibit these pathways.

Dopamine D₂ Receptor Signaling

The Dopamine D₂ receptor is a Gαi/o-coupled receptor. As a functional antagonist, this compound would block the inhibitory effects of dopamine on adenylyl cyclase and ion channels.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. These should be adapted based on specific laboratory conditions and reagents.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Measurement of Hyperglycemia and Hypothermia in Rats

This protocol describes the in vivo assessment of this compound's effects on blood glucose and body temperature in conscious rats, as previously reported.[1]

Animals:

-

Male rats (e.g., Sprague-Dawley), housed under standard laboratory conditions with ad libitum access to food and water.

Materials:

-

This compound solution for intraperitoneal (i.p.) injection.

-

Vehicle control solution.

-

Glucometer and glucose test strips.

-

Rectal thermometer or other suitable device for measuring core body temperature.

-

Animal restraining device (if necessary).

Procedure:

-

Allow rats to acclimate to the experimental room for at least 1 hour before the experiment.

-

Record baseline blood glucose levels and body temperature for each animal. Blood for glucose measurement can be obtained from a small tail snip.

-

Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle to different groups of rats.

-

At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), measure and record blood glucose and body temperature.

-

To investigate the involvement of the dopamine D₂ receptor, a separate cohort of animals can be pre-treated with a D₂ receptor antagonist (e.g., raclopride) before the administration of this compound.

-

Monitor the animals for any adverse effects throughout the experiment.

-

At the end of the experiment, euthanize the animals according to approved protocols.

-

Analyze the data to determine the dose-dependent effects of this compound on hyperglycemia and hypothermia and the impact of D₂ receptor blockade.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of DR-4004 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of DR-4004 in rodent models, based on currently available scientific literature. This compound is a high-affinity ligand for the 5-HT₇ receptor, with additional activity at other receptors, making careful experimental design and interpretation crucial.

Pharmacology of this compound

This compound is a tetrahydrobenzindole derivative initially identified as a highly selective antagonist for the 5-hydroxytryptamine₇ (5-HT₇) receptor. However, subsequent binding studies have revealed a more complex pharmacological profile. While it exhibits high affinity for the 5-HT₇ receptor, this compound also demonstrates significant affinity for the dopamine (B1211576) D₂ receptor and the α₁-adrenoceptor.[1] Its receptor affinity profile has been characterized as: dopamine D₂ receptor, α₁-adrenoceptor ≥ 5-HT₇ receptor > histamine (B1213489) H₁ receptor, α₂-adrenoceptor > dopamine D₁ receptor > β-adrenoceptor, muscarinic and 5-HT₂A/C receptors.[1]

This multi-target engagement is a critical consideration for in vivo studies, as the observed physiological effects may be a composite of its actions on these different receptor systems. For instance, in conscious rats, this compound has been shown to induce dose-dependent hyperglycemia and hypothermia.[1] The hyperglycemic effect was attenuated by the dopamine D₂ receptor antagonist raclopride, suggesting a contribution from its D₂ receptor activity.[1]

Quantitative Data Summary

The following table summarizes the reported in vivo effects of this compound in conscious rats.

| Parameter | Dose (mg/kg, i.p.) | Observed Effect | Notes | Reference |

| Blood Glucose | 1, 5, 10 | Dose-dependent hyperglycemia | Effect reduced by the D₂ antagonist raclopride | [1] |

| Body Temperature | 1, 5, 10 | Dose-dependent hypothermia | A similar effect was seen with another 5-HT₇ antagonist, SB-269970 | [1] |

Experimental Protocols

Note: The following protocols are based on a single published study and general best practices for rodent research. Researchers should perform pilot studies to determine the optimal dose, vehicle, and administration route for their specific experimental model and objectives.

Materials and Reagents

-

This compound

-

Vehicle (e.g., sterile saline, DMSO/saline mixture). The original study does not specify the vehicle. A common practice for lipophilic compounds is to dissolve them in a small amount of DMSO and then dilute with saline. The final DMSO concentration should be kept low (typically <5%) and consistent across all treatment groups, including the vehicle control.

-

Sterile syringes and needles (e.g., 25-27 gauge for intraperitoneal injection in rats).[2]

-

Appropriate rodent strain (e.g., Sprague Dawley rats as used in the published study).[3]

Recommended Pilot Study: Dose-Response and Tolerability